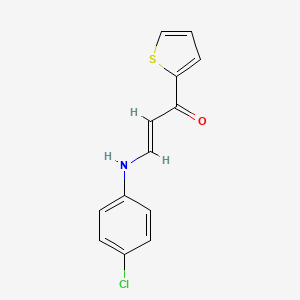

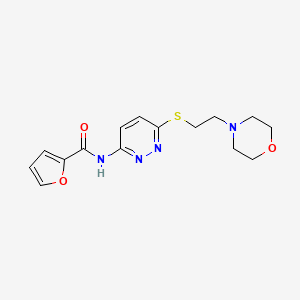

![molecular formula C7H13NO B2565180 (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine CAS No. 1486473-03-3](/img/structure/B2565180.png)

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine, also known as L-tetrahydropalmatine (L-THP), is a naturally occurring alkaloid found in several plant species. It has been used in traditional Chinese medicine for centuries and is known for its sedative, analgesic, and anxiolytic effects. In recent years, L-THP has gained attention in the scientific community for its potential therapeutic applications in various conditions.

Scientific Research Applications

Synthesis and Structural Analysis

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine has been a focus of various research initiatives, particularly in the realm of synthetic organic chemistry and the development of novel molecular structures. Researchers have delved into the preparation and enantiomeric purity of related structures, emphasizing its role as a versatile chiral building block, especially in the synthesis of terpenoids. For instance, Yu (2005) outlined the process to achieve optically pure enantiomers of a closely related compound, signifying its importance in the synthesis of complex natural products like eudesmanes and norcarotenoids (Yu, 2005). Additionally, Guan and Li (2005) explored methods for resolving the compound, highlighting its utility in the realm of terpenoids synthesis (Guan & Li, 2005).

Applications in Medicinal Chemistry

The compound has also been instrumental in medicinal chemistry. Hřebabecký et al. (2009) discussed its application in the synthesis of novel carbocyclic nucleoside analogues, revealing its potential in antiviral therapies, particularly against Coxsackie virus (Hřebabecký et al., 2009). Dan-qing (2009) also synthesized derivatives of the compound, evaluating their anti-HIV activity, which underscores its significance in the development of new therapeutic agents (Dan-qing, 2009).

Advanced Materials and Chemical Engineering

In the field of materials science and chemical engineering, the compound's structural motifs have been utilized. Seol et al. (2020) investigated oxabicyclic compounds as novel promoters for gas hydrates, emphasizing the compound's potential in enhancing the thermodynamic stability of hydrate systems (Seol et al., 2020). This highlights its application in engineering and potentially in addressing energy storage and transportation challenges.

properties

IUPAC Name |

[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGOLKHCHFSFKN-LYFYHCNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C[C@H]1O2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)

![2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2565116.png)

![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)